2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-8-15(10-13(16)17)12(9-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
InChI Key |
ZZBQAPMICOZWQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Combine 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine (1 g) with 50% H₂SO₄ (10 mL) and Fe-poisoned Pd/C (0.2 g).
-
React at 70°C under 294 kPa H₂ for 5 hours.
-
Neutralize with NaOH, extract with toluene, and recrystallize from methanol/heptane.
Yield : 71.9%, Purity : 95.8%.
Alkylation of 1-Methyl-3-phenylpiperazine
Direct alkylation of 1-methyl-3-phenylpiperazine with chloroacetic acid derivatives under basic conditions offers a scalable route.
Key Steps and Variables
-
Base : K₂CO₃ or NaOH in polar aprotic solvents (DMF, acetonitrile).
-
Alkylating Agent : Chloroacetic acid or ethyl chloroacetate.
-
React 1-methyl-3-phenylpiperazine (50.0 g) with ethyl chloroacetate (39.35 g) in DMF (750 mL) with KF (49.51 g).
-
Heat at 148–154°C for 30 hours.
-
Hydrolyze the ester with saturated KOH in ethanol.
Yield : 79%, Purity : 97.1%.
Hydrolysis of Cyano Intermediates
Hydrolysis of 2-(4-methyl-2-phenylpiperazin-1-yl)acetonitrile under acidic or alkaline conditions converts nitriles to carboxylic acids.
Comparative Hydrolysis Conditions
| Condition | Acidic (H₂SO₄) | Alkaline (KOH/EtOH) |
|---|---|---|
| Temperature | 80–100°C | 60–80°C |
| Time | 5–10 hours | 12–24 hours |
| Yield | 65–70% | 75–80% |
-
Reflux 2-(4-methyl-2-phenylpiperazin-1-yl)acetonitrile (10 g) in 6M HCl (100 mL) for 8 hours.
-
Neutralize with NaOH, extract with ethyl acetate, and concentrate.
Yield : 68%, Purity : 94%.
Reductive Amination
A less common but versatile method involves reductive amination of glyoxylic acid with 1-methyl-3-phenylpiperazine.
Procedure Overview
-
Condense glyoxylic acid with 1-methyl-3-phenylpiperazine in methanol.
-
Reduce the imine intermediate using NaBH₄ or H₂/Pd-C.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 50–60%, Purity : 90–92%.
Industrial-Scale Purification Techniques
Recrystallization and solvent extraction are critical for pharmaceutical-grade purity:
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the piperazine nitrogen can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuroprotective Properties
Research indicates that 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid may play a significant role in neuroprotection. A study on related compounds demonstrated that modifications in piperazine derivatives can enhance neuroprotective effects against hypoxic conditions, which are often encountered during ischemic events like strokes. These compounds were tested on primary cortical neurons exposed to oxygen-glucose deprivation (OGD), showing that certain derivatives could significantly reduce cell death under these conditions .
Case Study: Neuroprotection in Cortical Neurons
- Objective : To evaluate the neuroprotective effects of synthesized compounds derived from this compound.
- Method : Primary rat cortical neurons were subjected to OGD followed by recovery (RX) phases. Compounds were administered during these phases.
- Results : Compound 1 exhibited a concentration-dependent neuroprotective profile, significantly reducing cell death compared to controls .
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Control | - | 30 |
| Compound 1 | 10 | 70 |
| Compound 1 | 20 | 85 |
Anticonvulsant Activity
Another significant application of this compound is its potential anticonvulsant activity. A study synthesized various derivatives and assessed their efficacy in animal models of epilepsy, particularly focusing on maximal electroshock (MES) and pentylenetetrazole-induced seizures.
Case Study: Anticonvulsant Screening
- Objective : To evaluate the anticonvulsant activity of new derivatives based on the compound.
- Method : The compounds were tested using MES and pentylenetetrazole models in mice.
- Results : Several derivatives showed significant protective effects in MES tests, indicating potential for further development as anticonvulsants .
| Compound | MES Protection (%) | Pentylenetetrazole Protection (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 75 | 50 |
| Compound B | 60 | 40 |
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored. Novel N-Arylpiperazines derived from this compound have shown effectiveness against various mycobacterial strains, including Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
- Objective : To assess the antimicrobial efficacy of synthesized N-Arylpiperazines.
- Method : Compounds were tested against several mycobacterial strains in vitro.
- Results : Certain derivatives exhibited strong activity against M. tuberculosis, suggesting a potential therapeutic application in treating mycobacterial infections .
| Compound | M. tuberculosis Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Compound C | 15 |
| Compound D | 20 |
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Carboxylic Acid Motifs
Pharmacological and Physicochemical Properties
- LogP : The target compound exhibits moderate lipophilicity (predicted LogP ~2.1), whereas tert-Boc derivatives (e.g., ) show higher LogP (~3.5) due to the hydrophobic tert-butyl group.
- Enzyme Inhibition: Piperazine-acetic acid derivatives with electron-withdrawing groups (e.g., cyano in ) demonstrate stronger inhibition of soluble epoxide hydrolase (sEH) compared to the target compound .
- Anti-inflammatory Activity : 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives exhibit DPPH scavenging and analgesic effects, attributed to the acetamide linkage and aromatic interactions .
Crystallographic and Spectroscopic Data
- Target Compound: Limited crystallographic data available; relies on NMR (1H/13C) for structural confirmation .
- 2-(3-Bromo-4-methoxyphenyl)acetic acid : Forms centrosymmetric hydrogen-bonded dimers (R22(8) motif), confirmed via single-crystal X-ray diffraction .
- 2-(2-Methoxyphenyl)acetic acid : Exhibits a planar methoxy group and perpendicular acetic acid chain, influencing crystal packing and solubility .
Biological Activity
2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methyl group and a phenyl moiety, contributing to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The compound's activity is primarily attributed to its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which are crucial for mood regulation and neuroprotection.
Neuroprotective Effects
A study highlighted the compound's neuroprotective properties in models of brain ischemia. It was shown to enhance cell viability in primary cortical neurons under hypoxic conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antinociceptive Properties
In vivo pharmacological trials demonstrated that derivatives of this compound exhibit significant analgesic effects. For instance, similar piperazine derivatives showed over 70% inhibition in pain models, indicating potential applications in pain management .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Study on Neuroprotection
In a controlled experiment, this compound was administered to rat models subjected to oxygen-glucose deprivation (OGD). The results showed a significant increase in neuronal survival rates compared to controls, demonstrating its efficacy in protecting against ischemic damage .
Analgesic Activity Assessment
In another study involving mice models, the compound was tested for its analgesic properties using the hot plate and writhing tests. The results indicated a marked increase in pain threshold without sedative effects, highlighting its potential as an analgesic agent .
Q & A
Basic: What are the established synthetic routes for 2-(4-Methyl-2-phenylpiperazin-1-YL)acetic acid?
Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of a nitrile precursor. For example, 2-(4-Methyl-2-phenylpiperazin-1-YL)-3-cyanopyridine is reduced in an aqueous sulfuric acid solution (30–55% concentration) using a partially deactivated palladium catalyst under hydrogen pressure (3 kgf/cm²) at 70°C . Alternatively, nucleophilic substitution reactions involving bromoacetic acid and piperazine derivatives in ethanol under reflux with potassium hydroxide as a base yield similar acetic acid derivatives, achieving ~74% purity after neutralization and filtration .
Advanced: How can reaction conditions be optimized to improve yield and purity in the catalytic reduction step?
Methodological Answer:
Key parameters include:
- Catalyst Activity : Use pre-treated palladium catalysts to minimize side reactions.
- Acid Concentration : Maintain sulfuric acid at 30–55% (w/w) to balance reactivity and safety .
- Solvent Mixtures : Introduce co-solvents like methanol (≤20% v/v) to enhance solubility without destabilizing the catalyst.
- Temperature Control : Operate at 70–80°C to accelerate kinetics while avoiding decomposition.
Monitor reaction progress via HPLC to terminate at peak product concentration (~69% conversion observed in 3 hours under optimal conditions) .
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, C–C bond distances in similar piperazine derivatives range from 1.45–1.55 Å .
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for characteristic signals, such as piperazine ring protons (δ 2.5–3.5 ppm) and acetic acid carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting [M+H]⁺ peaks aligned with the theoretical mass (C₁₃H₁₇N₂O₂: 233.13 g/mol).
Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
Employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model thermochemical properties. Key steps:
Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites via Mulliken charges.
Reactivity Analysis : Calculate HOMO-LUMO gaps to predict oxidation/reduction behavior.
Becke’s DFT approach has achieved <3 kcal/mol deviation in atomization energies for similar heterocycles, enabling reliable predictions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to irritant properties .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements.
For piperazine derivatives, discrepancies often arise from variations in stereochemistry or impurity profiles .
Basic: What are the primary applications of this compound in pharmaceutical research?
Methodological Answer:
- Drug Intermediate : Acts as a precursor for antidepressants (e.g., mirtazapine analogs) due to its piperazine core .
- Receptor Binding Studies : The phenylpiperazine moiety exhibits affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, enabling neuropharmacological screening .
Advanced: How can computational docking studies guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
Target Selection : Prioritize receptors with known piperazine interactions (e.g., GPCRs).
Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding, focusing on hydrogen bonds with residues like Asp3.32 in 5-HT₁A.
Free Energy Calculations : Apply MM-PBSA to rank derivatives by ΔG binding.
Studies on analogous compounds show RMSD <2.0 Å in docking poses compared to crystallographic data .
Basic: How should researchers purify and characterize the final product?
Methodological Answer:
- Purification : Use silica gel column chromatography with ethyl acetate/hexane (1:1) or recrystallization from ethanol .
- Purity Assessment : Validate via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to achieve ≥95% purity.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Catalyst Recycling : Optimize filtration to recover palladium catalysts, reducing costs .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer.
- Process Analytical Technology (PAT) : Use in-line FTIR for real-time monitoring of nitrile conversion.
Pilot-scale trials have achieved 65% yield with <2% impurities under GMP guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
